molecular formula C13H12Cl2N2O B11779256 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11779256
M. Wt: 283.15 g/mol
InChI Key: WSJWPZUWDJFBNG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound is then cyclized using a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

    Chlorination: The final step involves the chlorination of the pyrimidine ring using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-chlorophenyl)-2-methylpyrimidine
  • 4-Chloro-6-(2-chlorophenyl)-2-ethylpyrimidine
  • 4-Chloro-6-(2-chlorophenyl)-2-(1-hydroxyethyl)pyrimidine

Comparison

Compared to similar compounds, 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine may exhibit unique properties, such as:

  • Enhanced Biological Activity : Due to the presence of the methoxyethyl group.
  • Improved Solubility : The methoxyethyl group may enhance solubility in organic solvents.
  • Specificity : The compound may show higher specificity towards certain molecular targets.

Properties

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

4-chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-5-3-4-6-10(9)14/h3-8H,1-2H3

InChI Key

WSJWPZUWDJFBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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